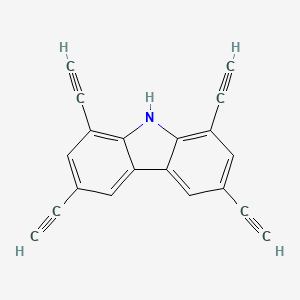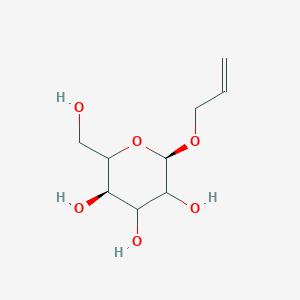
1,3,6,8-Tetraethynyl-9H-carbazole
Übersicht
Beschreibung
1,3,6,8-Tetraethynyl-9H-carbazole is a useful research compound. Its molecular formula is C20H9N and its molecular weight is 263.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,6,8-Tetraethynyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,6,8-Tetraethynyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical and Electrochemical Properties
1,3,6,8-Tetraethynyl-9H-carbazole derivatives have shown significant photophysical and electrochemical properties. For instance, derivatives like 1,3,6,8-tetra(9-ethyl-9H-carbazol-3-yl) pyrene exhibit outstanding thermal stability, with thermal degradation onset well above 400 °C, and demonstrate glass transitions between 32 and 232 °C. They are highly fluorescent in dilute solutions and in a rigid polymer matrix, showing promise for applications in fluorescence-based technologies and materials science (Reghu et al., 2012).
Bacterial Biotransformation
The bacterial biotransformation of certain 9H-carbazole derivatives has been studied, revealing the potential for microbial processes in the derivatization and breakdown of carbazole compounds. Specific bacteria can transform these compounds into various products, indicating potential applications in bioremediation or bio-based chemical production (Waldau et al., 2009).
Molecular Carrier for Water-Insoluble Compounds
Carbazole-based tetraimidazole ligands like 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole have been synthesized and utilized to create molecular nanobarrels. These structures can host water-insoluble polyaromatic hydrocarbons in aqueous mediums, suggesting potential applications in drug delivery systems and bioimaging (Roy et al., 2015).
Antimicrobial Activities
9H-carbazole and its derivatives have been used as precursors for heterocyclic derivatives, showing significant antimicrobial activities. The synthesized compounds from these derivatives have been evaluated as potential antimicrobial agents, indicating applications in pharmaceuticals and healthcare (Salih et al., 2016).
Enhancing Electronic Coupling
The use of 1,3,6,8-tetra(pyridin-2-yl)carbazole bridges in cyclometalated bisruthenium complexes has been shown to significantly enhance electronic coupling. This suggests potential applications in electronic devices and materials where efficient charge transfer and electronic interaction are crucial (Wang et al., 2013).
Eigenschaften
IUPAC Name |
1,3,6,8-tetraethynyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9N/c1-5-13-9-15(7-3)19-17(11-13)18-12-14(6-2)10-16(8-4)20(18)21-19/h1-4,9-12,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNHWHRQKIRLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C2C(=C1)C3=CC(=CC(=C3N2)C#C)C#C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetraethynyl-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-YL)-2-azaspiro[3.4]octan-6-amine hydrochloride](/img/structure/B8223804.png)

![5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8223815.png)
![4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8223818.png)

![(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]thioureido]cinchonan](/img/structure/B8223836.png)

![Methyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B8223850.png)



![(S)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223899.png)
![(S)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223901.png)
![(S)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223907.png)